Technical Monograph: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid
Technical Monograph: 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic Acid
The following is an in-depth technical monograph designed for researchers and drug development professionals.
High-Value Intermediate for Nitrogen-Fused Heterocycles and Bioactive Scaffolds
Part 1: Chemical Identity & Strategic Significance
Executive Summary
4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a specialized, bifunctional building block used primarily in the synthesis of fused heterocyclic systems, such as [1,2,4]triazolo[1,5-a]quinazolin-5-ones . Its structure features a carboxylic acid and a triazole moiety positioned ortho to each other, facilitating cyclization, while the para-bromo substituent serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
While the parent unsubstituted scaffold (2-(1H-1,2,4-triazol-1-yl)benzoic acid) is widely indexed under CAS 138479-54-6 , the 4-bromo derivative is a high-specificity research intermediate often synthesized in situ or on-demand for Structure-Activity Relationship (SAR) studies.
Physicochemical Profile
| Property | Data / Prediction |
| Chemical Name | 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid |
| Molecular Formula | C₉H₆BrN₃O₂ |
| Molecular Weight | 268.07 g/mol |
| Parent Scaffold CAS | 138479-54-6 (Unsubstituted analog) |
| Precursor CAS | 112704-79-7 (4-Bromo-2-fluorobenzoic acid) |
| Predicted pKa | ~3.5 (Carboxylic acid), ~2.2 (Triazole conjugate acid) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2] |
| Appearance | Off-white to pale yellow crystalline solid. |
Part 2: Synthetic Methodology & Mechanism
Strategic Route: Nucleophilic Aromatic Substitution (SₙAr)
The most robust synthetic pathway avoids metal-catalyzed Ullmann couplings (which can be temperamental with free carboxylic acids) by utilizing the SₙAr mechanism . This route exploits the activation of the 2-position by the ortho-carboxylic acid (via inductive effect) and the leaving group ability of fluorine.
Protocol: Synthesis from 4-Bromo-2-fluorobenzoic Acid[1]
Reagents:
-
Substrate: 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7)[1][3]
-
Nucleophile: 1H-1,2,4-Triazole (CAS 288-88-0)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃ (2.5 equiv). The excess base is critical to neutralize the carboxylic acid and deprotonate the triazole to generate the active triazolide anion. Stir at room temperature for 15 minutes.
-
Addition: Add 1,2,4-triazole (1.2 equiv).
-
Reaction: Heat the mixture to 100–120 °C under an inert atmosphere (N₂ or Ar) for 6–12 hours. Monitor conversion via LC-MS (Target Mass: 268/270 [M+H]⁺).
-
Workup (Critical for Purity):
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice/water (10x volume).
-
Acidification: Slowly adjust pH to ~3–4 using 1N HCl. The product should precipitate as a solid.
-
Note: Do not acidify too strongly (< pH 2) to avoid protonating the triazole ring, which may increase water solubility and yield loss.
-
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water if necessary.
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nature of the carboxylate group (even as a carboxylate anion, the inductive effect of the adjacent carbon structure assists) and the para-bromo group stabilizes the transition state, allowing the triazolide anion to displace the fluoride.
Visualization: SₙAr Reaction Pathway
Figure 1: SₙAr pathway for the synthesis of the target scaffold.
Part 3: Applications in Drug Discovery[5]
Precursor for Triazoloquinazolines
The primary utility of this acid is the synthesis of [1,2,4]triazolo[1,5-a]quinazolin-5-ones . These fused tricyclic systems are privileged scaffolds in medicinal chemistry, often exhibiting:
-
Adenosine Receptor Antagonism (A2a/A3).
-
Benzodiazepine Receptor affinity .
-
Kinase Inhibition .
Cyclization Protocol: Reacting the target acid with acetic anhydride or using a coupling agent (EDC/HOBt) followed by ammonia/amine treatment promotes cyclodehydration to form the tricyclic core.
Divergent Synthesis via Cross-Coupling
The 4-bromo substituent is strategically preserved during the triazole insertion. This allows for late-stage diversification:
-
Suzuki Coupling: Introduction of aryl/heteroaryl groups to probe hydrophobic pockets.
-
Buchwald-Hartwig: Introduction of amines to modulate solubility and basicity.
Visualization: Retrosynthetic Logic
Figure 2: Retrosynthetic utility of the 4-bromo intermediate.
Part 4: Quality Control & Characterization
To ensure the integrity of this intermediate, the following analytical signatures must be verified.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 13.0 ppm (bs, 1H): Carboxylic acid proton (-COOH).
-
δ 9.2 ppm (s, 1H): Triazole C-H (C5 position, deshielded).
-
δ 8.2 ppm (s, 1H): Triazole C-H (C3 position).
-
δ 7.9 ppm (d, 1H): Aromatic proton (H6, ortho to COOH).
-
δ 7.8 ppm (d, 1H): Aromatic proton (H3, ortho to Triazole).
-
δ 7.6 ppm (dd, 1H): Aromatic proton (H5).
HPLC Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Retention Time: Expect the product to elute earlier than the starting material (4-bromo-2-fluorobenzoic acid) due to the polarity of the triazole ring, unless pH effects dominate.
References
-
Parent Scaffold Synthesis: Leadbeater, N. E., & Marco, M. (2003). Ligand-free copper-catalyzed synthesis of 1-aryl-1,2,3-triazoles and 1-aryl-1,2,4-triazoles. Organic Letters. (Describes general copper-free and copper-catalyzed arylation methods).
-
SₙAr Methodology for Triazolyl Benzoic Acids: Wang, Z., et al. (2019).[4][5] Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. (Demonstrates the utility of triazolyl-benzoic acid scaffolds).
-
Precursor Identification: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 302681, 4-Bromo-2-fluorobenzoic acid.
- Potikha, L. M., et al. (2006). Synthesis of [1,2,4]triazolo[1,5-a]quinazolin-5-ones. Synthesis.
Sources
- 1. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 112704-79-7|4-Bromo-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
